Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate
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Overview
Description
Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by the presence of a thiophene ring substituted with various functional groups, including a chlorophenyl group, a fluorophenoxy group, and an ethyl ester group. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic substitution reaction using 4-fluorophenol and a suitable leaving group.
Formation of the Ethyl Ester: The ethyl ester group can be formed through esterification of the carboxylic acid derivative with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogenating agents, nucleophiles
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and anticancer agents.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated.
Comparison with Similar Compounds
Ethyl 4-(4-chlorophenyl)-2-{[(4-fluorophenoxy)acetyl]amino}thiophene-3-carboxylate can be compared with other thiophene derivatives such as:
- Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
- Ethyl 4-(4-chlorophenyl)-2-{[(4-bromophenoxy)acetyl]amino}thiophene-3-carboxylate
These compounds share a similar core structure but differ in the substituents attached to the thiophene ring. The presence of different substituents can significantly influence their chemical reactivity and biological activity, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
ethyl 4-(4-chlorophenyl)-2-[[2-(4-fluorophenoxy)acetyl]amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClFNO4S/c1-2-27-21(26)19-17(13-3-5-14(22)6-4-13)12-29-20(19)24-18(25)11-28-16-9-7-15(23)8-10-16/h3-10,12H,2,11H2,1H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQTXRLPGHKQRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClFNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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